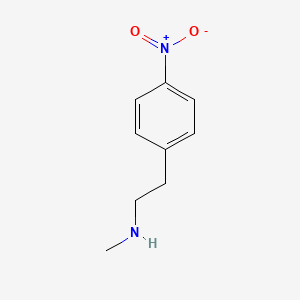

N-methyl-4-nitrophenethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-(4-nitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-10-7-6-8-2-4-9(5-3-8)11(12)13/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPPVTUXJDJAGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is N-methyl-4-nitrophenethylamine

An In-Depth Technical Guide to N-methyl-4-nitrophenethylamine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound, systematically named N-methyl-2-(4-nitrophenyl)ethanamine, is a substituted phenethylamine derivative characterized by a methyl group on the amine and a nitro group at the para-position of the phenyl ring. While not a naturally occurring compound, it holds significance in medicinal chemistry and drug development. Its primary and commercially documented application is as a key reactant and organic building block in the synthesis of small-molecule inhibitors targeting CDC25 phosphatases.[1][2] These enzymes are critical regulators of the cell division cycle, making them attractive targets for the development of novel anticancer therapeutics.[1]

Structurally, this compound is an analogue of N-methylphenethylamine (NMPEA), an endogenous trace amine neuromodulator found in humans. NMPEA is a potent agonist of the human trace amine-associated receptor 1 (hTAAR1), a G protein-coupled receptor that modulates catecholaminergic neurotransmission.[3] This structural similarity suggests that this compound may possess unexplored pharmacological activities, potentially serving as a valuable tool for probing the structure-activity relationships of TAAR1 ligands. The introduction of the electron-withdrawing nitro group at the 4-position significantly alters the molecule's electronic and metabolic profile compared to its endogenous counterpart, offering a unique chemical probe for biological systems.

This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. It covers the compound's physicochemical properties, detailed synthetic protocols, established and hypothesized biological applications, and essential safety information, grounded in authoritative scientific data.

Part 1: Physicochemical Properties and Analytical Characterization

The accurate characterization of a chemical entity is the foundation of reproducible scientific research. This compound is most commonly supplied and handled as its hydrochloride salt to improve stability and solubility.[4][5]

Core Properties

The fundamental properties of this compound and its hydrochloride salt are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| IUPAC Name | N-methyl-2-(4-nitrophenyl)ethanamine | N-methyl-2-(4-nitrophenyl)ethanamine;hydrochloride | [4][6] |

| CAS Number | 85176-37-0 | 166943-39-1 | [1][6] |

| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₃ClN₂O₂ | [1][6] |

| Molecular Weight | 180.20 g/mol | 216.66 g/mol | [1][6] |

| Appearance | - | White to Light Yellow Solid | [7] |

| Melting Point | Not specified | 222-227 °C | [1][7] |

| Boiling Point | 335.8 °C at 760 mmHg | Not applicable | [1] |

| Solubility | Not specified | DMSO, Methanol | [1][7] |

| Storage | Not specified | Sealed in dry, Room Temperature | [1][7] |

Structural Representation

Caption: Chemical structure of this compound.

Analytical Protocols

This protocol outlines a general method for determining the purity of this compound HCl, a technique referenced by commercial suppliers.[5] The causality for this choice rests on HPLC's high resolution, sensitivity for aromatic compounds via UV detection, and reproducibility.

-

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8] The C18 stationary phase is chosen for its hydrophobicity, which effectively retains the nonpolar phenethylamine backbone.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and a buffered aqueous phase (e.g., 15% 0.01M phosphate buffer, pH adjusted to 2.5).[8] The acidic pH ensures the secondary amine is protonated, leading to sharp, symmetrical peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 280 nm.[8] This wavelength is selected to maximize the signal from the nitrophenyl chromophore.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of ~1 mg/mL.

-

Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥99.0% is a common commercial standard.[5]

Part 2: Synthesis of this compound

The synthesis of this compound can be logically approached as a two-stage process: first, the synthesis of the 4-nitrophenethylamine precursor, followed by N-methylation. This strategy isolates the challenges of regioselective nitration from the N-alkylation step.

Caption: Two-step synthetic workflow for this compound.

This protocol is adapted from a described method involving the direct nitration of phenethylamine.[9] The core principle is an electrophilic aromatic substitution.

-

Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice/salt bath.

-

Acid Mixture Preparation: Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below 10°C. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction: Slowly add phenethylamine to the stirred, pre-chilled nitrating mixture, ensuring the internal temperature does not exceed 5°C. This temperature control is critical to minimize side reactions and prevent the formation of dinitro products.

-

Work-up: After the addition is complete, allow the reaction to stir at 0°C until TLC or HPLC analysis shows complete consumption of the starting material. Pour the reaction mixture slowly onto crushed ice.

-

Basification and Extraction: Carefully neutralize the aqueous solution with a concentrated sodium hydroxide solution to a pH of 10. This deprotonates the ammonium salt, liberating the free amine. Extract the aqueous layer multiple times with an organic solvent like diethyl ether.

-

Salt Formation and Isolation: Extract the combined organic layers with 1M hydrochloric acid. This step protonates the amine, transferring it as the hydrochloride salt into the aqueous phase, separating it from non-basic impurities.

-

Final Product: Evaporate the aqueous phase under reduced pressure to yield the crude 4-nitrophenethylamine hydrochloride. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain a light yellow solid.[9]

This protocol describes a standard reductive amination procedure, a reliable and high-yield method for N-methylation.

-

Reaction Setup: Dissolve 4-nitrophenethylamine hydrochloride in methanol in a round-bottom flask. Add an aqueous solution of formaldehyde (37 wt. %). Formaldehyde reacts with the primary amine to form an intermediate imine (or iminium ion).

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise. NaBH₄ is a selective reducing agent that reduces the imine to the secondary amine. The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Quenching and Work-up: After stirring for several hours at room temperature, quench the reaction by adding acetone to consume excess NaBH₄. Acidify the mixture with HCl and then evaporate the solvent.

-

Purification: The resulting residue can be purified by standard methods. This typically involves an aqueous work-up with basification (e.g., with NaOH) and extraction into an organic solvent (e.g., ethyl acetate). The organic layer is then dried, filtered, and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization of its hydrochloride salt.

Part 3: Biological Context and Potential Applications

Established Application: Intermediate for CDC25 Phosphatase Inhibitors

The most prominent documented use of this compound is as a chemical intermediate.[1][2] Specifically, it serves as a reactant in the preparation of small molecules designed to inhibit CDC25 (Cell Division Cycle 25) phosphatases.[1][7]

Causality and Mechanism: CDC25 phosphatases are essential enzymes that dephosphorylate and activate cyclin-dependent kinases (CDKs), thereby driving the cell through key checkpoints in the division cycle, particularly the G2/M transition. Overexpression of CDC25 is common in many cancers, making it a validated therapeutic target. By inhibiting CDC25, cell cycle progression can be arrested, leading to apoptosis in cancer cells. This compound provides a versatile scaffold for building these inhibitors. The secondary amine allows for the attachment of various side chains to optimize binding affinity and selectivity, while the nitrophenyl moiety can serve as a key pharmacophoric element or a precursor for further chemical modification.

Caption: Role of CDC25 in the G2/M cell cycle checkpoint and its inhibition.

Hypothesized Pharmacology: A Putative Trace Amine Analog

The structural analogy to the endogenous neuromodulator N-methylphenethylamine (NMPEA) provides a strong rationale for investigating this compound as a pharmacological agent. NMPEA is a known agonist at TAAR1.[3]

Hypothesis: this compound is a putative ligand for TAAR1. The 4-nitro group, being strongly electron-withdrawing, is expected to significantly alter the electronic distribution of the aromatic ring and the basicity of the amine compared to NMPEA. This modification could lead to altered receptor affinity, efficacy (agonist, antagonist, or partial agonist), or downstream signaling. Investigating this interaction could provide valuable insights into the pharmacophore of TAAR1 ligands.

This protocol describes a self-validating system to test the hypothesis that this compound acts on TAAR1. TAAR1 activation typically leads to Gαs protein coupling and a subsequent increase in intracellular cyclic AMP (cAMP).

-

Cell Line: Use a stable cell line (e.g., HEK293) engineered to express human TAAR1 (hTAAR1). A parallel culture of the parental cell line (not expressing the receptor) serves as a crucial negative control to ensure any observed activity is receptor-specific.

-

Assay Principle: Utilize a competitive immunoassay or a luciferase reporter gene assay (e.g., CRE-luciferase) to quantify changes in intracellular cAMP levels upon compound treatment.

-

Experimental Procedure: a. Cell Plating: Seed the hTAAR1-expressing cells and parental control cells into 96-well plates and culture overnight. b. Compound Preparation: Prepare a serial dilution of this compound hydrochloride in an appropriate assay buffer. A known TAAR1 agonist (e.g., β-phenylethylamine or NMPEA) must be run in parallel as a positive control. c. Treatment: Incubate the cells with the various concentrations of the test compound, positive control, and vehicle control for a specified time (e.g., 30 minutes). d. Detection: Lyse the cells and measure cAMP levels or luciferase activity according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis: a. Normalize the signal to the vehicle control. b. Plot the normalized response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound. d. Validation: A significant, dose-dependent response in the hTAAR1-expressing cells with no or minimal response in the parental cells validates the compound as a TAAR1 ligand.

Part 4: Safety, Handling, and Storage

Professional laboratory practice dictates careful handling of all research chemicals. The available safety data indicates that this compound hydrochloride may cause an allergic skin reaction.[4]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10]

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[10]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place at room temperature.[1][7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of dual significance. It is a commercially validated and valuable building block for the synthesis of sophisticated molecules, most notably inhibitors of the anti-cancer target CDC25 phosphatase.[1] Beyond its role as an intermediate, its structural relationship to the endogenous trace amine NMPEA positions it as a compound of high interest for pharmacological investigation, particularly concerning the trace amine-associated receptor 1.[3] The detailed protocols for its synthesis, characterization, and biological evaluation provided in this guide are intended to empower researchers to explore both facets of this versatile molecule. Future research should focus on a full pharmacological characterization to uncover its potential as a novel probe for the trace amine system and to expand its utility in the ongoing quest for new therapeutic agents.

References

-

LookChem. Cas 166943-39-1, this compound hydrochloride. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

-

Wikipedia. N-Methylphenethylamine. [Link]

-

Joshi, U. M., Kobal, B. S., & Joshi, H. V. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Synthetic Communications, 33(11), 1829-1832. [Link]

-

Scribd. 4 Nitrophenethylamine. [Link]

-

MilliporeSigma. This compound hydrochloride. [Link]

- Google Patents.

Sources

- 1. Cas 166943-39-1,this compound hydrochloride | lookchem [lookchem.com]

- 2. This compound hydrochloride | 166943-39-1 [chemicalbook.com]

- 3. Buy N-Methylphenethylamine hydrochloride | 4104-43-2 [smolecule.com]

- 4. This compound hydrochloride | C9H13ClN2O2 | CID 16218354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-メチル-4-ニトロフェネチルアミン 塩酸塩 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C9H12N2O2 | CID 2794239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride CAS#: 166943-39-1 [amp.chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Elucidation of the Mechanism of Action of N-methyl-4-nitrophenethylamine

Abstract

N-methyl-4-nitrophenethylamine is a substituted phenethylamine derivative primarily documented as a synthetic intermediate in the development of small molecule inhibitors of CDC25 phosphatases.[1][2] Despite its application in synthetic chemistry, its direct pharmacological mechanism of action remains uncharacterized in public-domain scientific literature. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the potential mechanisms of action of this compound. Based on its structural similarity to known psychoactive phenethylamines, we propose several hypothetical targets and provide detailed, field-proven experimental protocols for their validation. This document is structured to serve as a practical roadmap for the pharmacological characterization of this compound, from initial hypothesis generation to in-vitro validation and metabolic profiling.

Introduction and Current State of Knowledge

This compound, with the chemical formula C9H12N2O2, is a derivative of the well-known biogenic amine, phenethylamine.[3] Its structure features a phenethylamine backbone with a methyl group on the amine and a nitro group at the para position of the phenyl ring. The hydrochloride salt of this compound is a common form used in chemical synthesis.[4]

Currently, the primary established utility of this compound is as a reactant in the synthesis of small molecule inhibitors targeting the Cell Division Cycle 25 (CDC25) family of phosphatases.[1][2] These enzymes are crucial regulators of the cell cycle, and their inhibition is a therapeutic strategy in oncology. However, the direct interaction of this compound with biological targets and its potential pharmacological effects are not well-documented.

Given its structural resemblance to other N-methylated phenethylamines, which are known to interact with various components of the central nervous system, it is plausible that this compound possesses its own distinct pharmacological profile. This guide outlines a systematic approach to uncover this profile.

Hypothetical Mechanisms of Action

Based on the core phenethylamine scaffold, we can postulate several potential mechanisms of action for this compound. These hypotheses form the basis of the experimental protocols detailed in the subsequent sections.

-

Inhibition of Monoamine Transporters: Many substituted phenethylamines are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the synaptic concentration of monoamines, a mechanism shared by many antidepressant and psychostimulant drugs.

-

Agonism at Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines, including phenethylamine.[6] Agonism at TAAR1 can modulate monoaminergic neurotransmission and is a target for the treatment of various neuropsychiatric disorders.[7] The N-methylated analog of phenethylamine is a known TAAR1 agonist.

-

Direct Inhibition of CDC25 Phosphatases: While this compound is a precursor to CDC25 phosphatase inhibitors, it is conceivable that the parent molecule itself possesses some inhibitory activity against these enzymes.[1]

Experimental Protocols for Mechanistic Elucidation

This section provides detailed in-vitro protocols to systematically test the hypotheses outlined above. The choice of these assays is based on their robustness and widespread use in academic and industrial drug discovery settings.

Assessment of Monoamine Transporter Inhibition

The interaction of this compound with monoamine transporters can be quantified using radioligand binding and uptake inhibition assays.[8][9] These assays are considered the gold standard for characterizing drug-transporter interactions.

This assay measures the ability of this compound to displace a known radiolabeled ligand from the monoamine transporters.

Protocol:

-

Cell Culture: Utilize HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Membrane Preparation: Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

This assay directly measures the functional inhibition of neurotransmitter transport into cells.

Protocol:

-

Cell Culture: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound or a vehicle control.[8]

-

Uptake Initiation: Add a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake reaction.

-

Incubation: Incubate for a short period at room temperature.

-

Termination: Terminate the uptake by aspirating the assay solution and rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 value for the inhibition of uptake.

Caption: Workflow for Monoamine Transporter Inhibition Assays.

Assessment of TAAR1 Agonism

TAAR1 activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] Therefore, a cAMP accumulation assay is a standard method to determine TAAR1 agonism.

Protocol:

-

Cell Culture: Use HEK293 cells stably expressing human TAAR1 (hTAAR1).

-

Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.

-

Assay Buffer: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate.

-

Compound Addition: Add varying concentrations of this compound or a known TAAR1 agonist (positive control) to the wells.

-

Incubation: Incubate at room temperature to stimulate the cells.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Data Analysis: Generate a dose-response curve and calculate the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) values.

Caption: Workflow for TAAR1 Agonism cAMP Accumulation Assay.

Assessment of CDC25 Phosphatase Inhibition

To determine if this compound directly inhibits CDC25 phosphatases, an in-vitro phosphatase assay can be performed using a recombinant enzyme and a synthetic substrate.[10][11]

Protocol:

-

Reagents: Obtain recombinant human CDC25B and a fluorogenic phosphatase substrate such as fluorescein diphosphate (FDP).

-

Reaction Buffer: Prepare a suitable assay buffer.

-

Inhibitor Pre-incubation: In a 96-well plate, add the reaction buffer, recombinant CDC25B, and varying concentrations of this compound. Incubate briefly.

-

Reaction Initiation: Add the FDP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate at room temperature, protected from light. The enzyme will dephosphorylate FDP, producing a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Data Analysis: Determine the IC50 value for the inhibition of CDC25B activity.

Caption: Workflow for CDC25 Phosphatase Inhibition Assay.

Predicted Metabolic Pathways

The metabolic fate of this compound is likely governed by two major enzyme families: monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many xenobiotics.[12][13]

-

Monoamine Oxidase (MAO) Metabolism: N-methylated phenethylamines can be substrates for both MAO-A and MAO-B.[14] The N-methyl group can be removed (N-demethylation) to yield 4-nitrophenethylamine. The primary amine can then undergo oxidative deamination to form 4-nitrophenylacetaldehyde, which is further oxidized to 4-nitrophenylacetic acid.

-

Cytochrome P450 (CYP) Metabolism: CYP enzymes can catalyze various reactions, including aromatic hydroxylation and N-demethylation.[15][16] The nitro group may also be subject to reduction by nitroreductases, potentially forming an amino group.

Caption: Predicted Metabolic Pathways for this compound.

Data Interpretation and Quantitative Analysis

The data generated from the proposed assays should be analyzed to provide quantitative measures of the compound's activity at each potential target.

| Parameter | Assay | Description |

| IC50 (nM) | Radioligand Binding & Uptake Inhibition | The concentration of the compound that causes 50% inhibition of the specific binding or uptake. A lower IC50 indicates higher potency. |

| EC50 (nM) | TAAR1 Agonism (cAMP Assay) | The concentration of the compound that produces 50% of its maximal effect. A lower EC50 indicates higher potency. |

| Emax (%) | TAAR1 Agonism (cAMP Assay) | The maximum response produced by the compound, typically expressed as a percentage of the response to a known full agonist. |

| IC50 (µM) | CDC25 Phosphatase Inhibition | The concentration of the compound that causes 50% inhibition of enzyme activity. |

Conclusion and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the initial pharmacological characterization of this compound. The lack of existing data on its mechanism of action presents a unique opportunity for novel discovery. By systematically applying the detailed protocols within this guide, researchers can determine if this compound interacts with monoamine transporters, TAAR1, or CDC25 phosphatases.

The results of these in-vitro studies will be crucial in guiding further investigation, including more complex cellular assays, in-vivo animal studies to assess behavioral effects, and detailed metabolic profiling to identify the major metabolites and their potential pharmacological activity. This structured approach will enable a thorough understanding of the mechanism of action of this compound and its potential as a pharmacological tool or therapeutic lead.

References

-

Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

-

ResearchGate. (n.d.). Differences in transporter inhibition when assessed with different.... Retrieved from [Link]

-

PubMed. (2004). Assaying Cdc25 phosphatase activity. Retrieved from [Link]

-

PubMed Central. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Assaying Cdc25 Phosphatase Activity. Retrieved from [Link]

-

UCL Discovery. (n.d.). Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human. Retrieved from [Link]

-

ACS Publications. (n.d.). Inhibition of CDC25B Phosphatase Through Disruption of Protein–Protein Interaction | ACS Chemical Biology. Retrieved from [Link]

-

MDPI. (n.d.). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. Retrieved from [Link]

-

MDPI. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Retrieved from [Link]

-

PubMed Central. (n.d.). Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies.. Retrieved from [Link]

-

Exploring Chemistry. (n.d.). Exploring Cytochrome P450 in Biochemistry: Functions, Importance, and Drug Metabolism. Retrieved from [Link]

-

PubMed Central. (n.d.). Metabolism of Monoamine Oxidase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro inhibition of Cdc25A, Cdc25B, and Cdc25C by the four.... Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. Retrieved from [Link]

-

PubMed Central. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

-

PubMed. (n.d.). Stopped-flow studies on the mechanism of oxidation of N-methyl-4-phenyltetrahydropyridine by bovine liver monoamine oxidase B. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Monoamine oxidase. Retrieved from [Link]

-

ClinPGx. (n.d.). Role of MAO A and B in neurotransmitter metabolism and behavior.. Retrieved from [Link]

-

ResearchGate. (n.d.). Drug Metabolism: Cytochrome P450. Retrieved from [Link]

-

LookChem. (n.d.). Cas 166943-39-1,this compound hydrochloride. Retrieved from [Link]

-

PubMed Central. (n.d.). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Retrieved from [Link]

-

PharmaTutor. (2023). The Role of Cytochrome P450 in drug metabolism - A basic review. Retrieved from [Link]

Sources

- 1. Cas 166943-39-1,this compound hydrochloride | lookchem [lookchem.com]

- 2. This compound hydrochloride | 166943-39-1 [chemicalbook.com]

- 3. This compound | C9H12N2O2 | CID 2794239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | C9H13ClN2O2 | CID 16218354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assaying Cdc25 phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assaying Cdc25 Phosphatase Activity | Springer Nature Experiments [experiments.springernature.com]

- 12. Exploring Cytochrome P450 in Biochemistry: Functions, Importance, and Drug Metabolism - DoveMed [prod.cluster.dovemed.com]

- 13. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 14. ClinPGx [clinpgx.org]

- 15. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pharmacological Profile of N-methyl-4-nitrophenethylamine: A Technical Guide for Preclinical Research and Development

Abstract

N-methyl-4-nitrophenethylamine is a substituted phenethylamine derivative with a chemical structure suggestive of potential bioactivity. While comprehensive pharmacological data remains limited, its documented role as a key intermediate in the synthesis of small molecule inhibitors of Cell Division Cycle 25 (CDC25) phosphatases provides a significant rationale for its investigation as a potential therapeutic agent, particularly in oncology. This technical guide synthesizes the available chemical and preclinical information on this compound, providing a foundational resource for researchers and drug development professionals. The guide covers the compound's chemical properties, its established role in the synthesis of targeted therapies, and an inferred pharmacological profile based on its structural characteristics and the known activities of related phenethylamine compounds. Methodologies for its synthesis and potential experimental workflows for its biological evaluation are also detailed to facilitate further research into its therapeutic potential.

Introduction: Unveiling a Potential Therapeutic Scaffold

The phenethylamine backbone is a privileged scaffold in medicinal chemistry, giving rise to a vast array of neuroactive and systemically active compounds. Modifications to the aromatic ring, the ethylamine side chain, and the terminal amine group can dramatically alter the pharmacological properties of these molecules, leading to diverse therapeutic applications. This compound (NM-4-NPEA) emerges as a compound of interest due to the presence of two key functionalities: an N-methyl group, which can influence metabolic stability and receptor interactions, and a 4-nitro group, a strong electron-withdrawing moiety that can modulate the electronic properties of the phenyl ring and serve as a handle for further chemical elaboration.

While dedicated pharmacological studies on NM-4-NPEA are not extensively reported in peer-reviewed literature, its utility as a precursor for CDC25 phosphatase inhibitors highlights its importance in the development of novel anticancer agents.[1] CDC25 phosphatases are key regulators of the cell cycle, and their overexpression is implicated in a variety of human cancers, making them attractive targets for therapeutic intervention.[2][3] This guide aims to provide a comprehensive overview of the known attributes of NM-4-NPEA and to construct a predictive pharmacological profile to guide future preclinical investigations.

Chemical Profile and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-methyl-2-(4-nitrophenyl)ethanamine | PubChem CID: 2794239[4] |

| CAS Number | 166943-39-1 (hydrochloride) | LookChem[1] |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem CID: 2794239[4] |

| Molecular Weight | 180.20 g/mol | PubChem CID: 2794239[4] |

| Appearance | Yellow to yellow-green crystalline powder (hydrochloride) | ChemicalBook[5] |

| Melting Point | 222-227 °C (hydrochloride) | LookChem[1] |

| Solubility | Soluble in DMSO and Methanol | LookChem[1] |

Synthesis Protocol: A Generalized Approach

The synthesis of this compound hydrochloride can be achieved through various synthetic routes. A common approach involves the nitration of a suitable phenethylamine precursor followed by N-methylation. Below is a generalized, illustrative protocol.

Step 1: Nitration of Phenethylamine

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add phenethylamine to a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Reaction Execution: Maintain the temperature below 10 °C while stirring the reaction mixture for a specified duration to allow for the nitration of the phenyl ring, primarily at the para position.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the 4-nitrophenethylamine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield 4-nitrophenethylamine.

Step 2: N-methylation of 4-Nitrophenethylamine

-

Reaction Setup: Dissolve 4-nitrophenethylamine in a suitable solvent (e.g., methanol).

-

Reagent Addition: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the solution. A base (e.g., potassium carbonate) is typically added to neutralize the acid formed during the reaction.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is worked up by removing the solvent, and the residue is purified using column chromatography to isolate this compound.

Step 3: Hydrochloride Salt Formation

-

Procedure: Dissolve the purified this compound in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent, to precipitate the hydrochloride salt.

-

Isolation: The resulting solid is collected by filtration and dried to yield this compound hydrochloride.

Putative Pharmacological Profile

Due to the limited direct experimental data, the pharmacological profile of this compound is largely inferred from its chemical structure and its relationship to other bioactive molecules.

Mechanism of Action: An Inference from Structure

The phenethylamine scaffold is a well-established pharmacophore for interacting with monoamine neurotransmitter systems.[6][7] The N-methyl group is a common feature in many stimulants and psychoactive compounds, often enhancing their activity and metabolic stability. The 4-nitro substitution, being strongly electron-withdrawing, will significantly alter the electronic distribution of the aromatic ring, which could influence receptor binding affinity and selectivity compared to unsubstituted or differently substituted phenethylamines.

Given this structural context, a primary hypothesis for the mechanism of action of this compound would be its interaction with monoamine transporters (dopamine, norepinephrine, and serotonin transporters) and/or monoamine receptors (e.g., serotonin 5-HT₂A/₂C receptors).[8]

Diagram: Hypothetical Signaling Pathway

Sources

- 1. Cas 166943-39-1,this compound hydrochloride | lookchem [lookchem.com]

- 2. Inhibition mechanism of naphthylphenylamine derivatives acting on the CDC25B dual phosphatase and analysis of the molecular processes involved in the high cytotoxicity exerted by one selected derivative in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition mechanism of naphthylphenylamine derivatives acting on the CDC25B dual phosphatase and analysis of the molecular processes involved in the high cytotoxicity exerted by one selected derivative in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H12N2O2 | CID 2794239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 6. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 7. Phenethylamine - Wikipedia [en.wikipedia.org]

- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

An In-depth Technical Guide to N-methyl-4-nitrophenethylamine (CAS 166943-39-1): A Key Intermediate in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of N-methyl-4-nitrophenethylamine, registered under CAS number 166943-39-1. Primarily utilized as a critical building block in medicinal chemistry, this guide delves into its chemical identity, synthesis, applications, and safety protocols. The information is curated for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this compound's properties and handling.

Compound Identification and Physicochemical Properties

This compound, often supplied as its hydrochloride salt, is an organic compound featuring a nitrated phenyl ring attached to an N-methylated ethylamine side chain.[1][2] This structure makes it a valuable intermediate, particularly for introducing a pharmacophoric nitro-phenethyl group in more complex molecular architectures.

Below is the chemical structure of this compound hydrochloride:

Caption: Chemical structure of this compound Hydrochloride.

The compound's key properties, primarily for the hydrochloride form, are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 166943-39-1 | [1][3] |

| Molecular Formula | C₉H₁₂N₂O₂ · HCl | [3][4] |

| Molecular Weight | 216.66 g/mol | [3][5] |

| Melting Point | 222-227 °C | [1] |

| Boiling Point | 335.8 °C at 760 mmHg | [1] |

| Flash Point | 156.9 °C | [1] |

| Appearance | Solid (form not specified) | [2] |

| Solubility | DMSO, Methanol | [1] |

| Storage | Room Temperature, Sealed in dry | [1][3] |

| Purity | ≥98% or ≥99.0% (HPLC) available | [3] |

Synthesis and Purification

This compound is not typically synthesized in a single step. The process involves the formation of a precursor, 4-nitrophenethylamine, followed by N-methylation. The choice of this multi-step pathway is dictated by the need to control regioselectivity during the nitration step and to efficiently introduce the methyl group onto the primary amine.

Synthesis Pathway Overview

A common and effective route begins with the nitration of phenethylamine or the decarboxylation of 4-nitrophenylalanine to produce 4-nitrophenethylamine hydrochloride. This intermediate is then subjected to N-methylation to yield the final product.

Caption: General two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis of 4-Nitrophenethylamine Hydrochloride

The synthesis of the precursor is a critical first stage. One documented method involves the nitration of phenethylamine.[6] An alternative high-yield method starts from L-4-nitrophenylalanine, which avoids harsh reduction steps.[7][8]

Method 1: Nitration of Phenethylamine [6]

-

Step 1 (Nitration): At 0 °C, slowly add phenethylamine to a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.

-

Step 2 (Reaction): Stir the reaction mixture at 0 °C until the starting material is fully consumed (monitor by TLC or LC-MS).

-

Step 3 (Workup): Allow the mixture to warm to room temperature and pour it into 1.5 L of water.

-

Step 4 (Basification & Extraction): Adjust the pH to 10 using NaOH and extract the aqueous phase with diethyl ether.

-

Step 5 (Salt Formation): Extract the combined ether phases with 1M hydrochloric acid.

-

Step 6 (Isolation): Evaporate the aqueous phase under reduced pressure to obtain a yellow solid.

-

Step 7 (Purification): Recrystallize the solid to yield light yellow 4-nitrophenethylamine hydrochloride.

Rationale: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and cost-effective method for electrophilic aromatic substitution. Performing the reaction at 0 °C helps control the exothermic reaction and minimizes the formation of byproducts. The acid-base extraction workflow is a classic purification technique for isolating amines from a reaction mixture.

Proposed Protocol: N-Methylation

The conversion of the primary amine (4-nitrophenethylamine) to the secondary N-methyl amine can be achieved via several established methods, such as reductive amination or direct alkylation with a methylating agent. A widely used and controlled method is the Fukuyama-Mitsunobu reaction or a related 2-nitrobenzenesulfonamide protection-alkylation-deprotection sequence.[9]

Method: Via 2-Nitrobenzenesulfonamide Intermediate

-

Step 1 (Protection): React 4-nitrophenethylamine with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding sulfonamide. This protection step activates the nitrogen for the subsequent alkylation and prevents over-alkylation.

-

Step 2 (Alkylation): Alkylate the sulfonamide with a methylating agent (e.g., methyl iodide) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.

-

Step 3 (Deprotection): Remove the 2-nitrobenzenesulfonyl protecting group using a thiol reagent (e.g., thiophenol) and a base to release the desired this compound.

-

Step 4 (Purification): The final product can be purified using column chromatography and converted to its hydrochloride salt for improved stability and handling.

Applications in Drug Discovery: CDC25 Phosphatase Inhibition

The primary documented application of this compound hydrochloride is its use as a reactant for preparing small-molecule inhibitors of CDC25 phosphatases.[1][10]

Cell Division Cycle 25 (CDC25) phosphatases are crucial regulators of the cell cycle. They dephosphorylate and activate cyclin-dependent kinases (CDKs), which are the engines that drive a cell through its division cycle. Overexpression of CDC25 proteins is observed in many human cancers, making them an attractive target for anticancer drug development. By inhibiting CDC25, the cell cycle can be arrested, preventing uncontrolled proliferation of cancer cells.

Caption: Role of CDC25 in cell cycle progression and the action of its inhibitors.

This compound serves as a key fragment in constructing these inhibitors, providing a specific structural motif required for binding to the active site of the phosphatase.

Analytical Methods

Ensuring the purity and identity of this compound is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.

HPLC Purity Assessment Protocol

This protocol is based on typical conditions for analyzing related aromatic amines and nitro compounds.[7]

-

Instrument: Agilent 1100 HPLC system or equivalent.

-

Column: Reverse phase C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 15% phosphate buffer with pH adjusted to 2.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 280 nm (λ=280 nm), suitable for detecting the nitroaromatic chromophore.

-

Sample Preparation: Dissolve a small, accurately weighed sample in a suitable solvent (e.g., methanol or mobile phase) to a concentration of ~1 mg/mL.

-

Analysis: Inject 10 µL and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Safety, Handling, and Storage

Proper handling of this compound hydrochloride is essential due to its potential hazards.

Hazard Identification

According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards:

| Hazard Class | GHS Code | Statement | Source(s) |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | [5][11] |

Recommended Safety Precautions

The following precautionary measures should be strictly followed:[5][11]

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

-

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P333+P317: If skin irritation or rash occurs: Get medical help.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Storage and Stability

-

Storage: The compound should be stored at room temperature in a dry, well-ventilated place.[1]

-

Stability: Keep the container tightly sealed to prevent moisture absorption.[1] It is stable under recommended storage conditions.

References

-

LookChem. Cas 166943-39-1, this compound hydrochloride. [Link]

-

PubChem. This compound | C9H12N2O2. [Link]

-

Intatrade Chemicals. This compound hydrochloride CAS: 166943-39-1. [Link]

-

PubChem. This compound hydrochloride | C9H13ClN2O2. [Link]

-

Joshi, U. M., Kobal, B. S., & Joshi, H. V. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Synthetic Communications, 33(11), 1829-1832. [Link]

-

Scribd. 4 Nitrophenethylamine. [Link]

-

East Harbour Group. MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. [Link]

- Google Patents.

-

Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

Sources

- 1. Cas 166943-39-1,this compound hydrochloride | lookchem [lookchem.com]

- 2. CAS 24954-67-4: 4-Nitro-phenethylamine | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS:166943-39-1 | this compound hydrochloride » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

- 5. This compound hydrochloride | C9H13ClN2O2 | CID 16218354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. scribd.com [scribd.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound hydrochloride | 166943-39-1 [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to N-methyl-4-nitrophenethylamine as a Research Chemical Intermediate

This guide provides an in-depth exploration of N-methyl-4-nitrophenethylamine, a key organic intermediate, from its fundamental properties to its synthesis and critical applications in modern drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the practical synthesis, characterization, and strategic utility of this compound, with a particular focus on its role as a precursor in the development of targeted therapeutics.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, primarily handled as its more stable hydrochloride salt, is a versatile bifunctional molecule. It incorporates a secondary amine, a nucleophilic center amenable to a wide range of coupling reactions, and a nitroaromatic ring, which serves as a precursor to an aniline moiety through well-established reduction chemistry. This dual functionality makes it a valuable building block in multi-step syntheses.

Its principal application lies in the synthesis of advanced pharmaceutical intermediates. Notably, it is a cited reactant for the preparation of small-molecule inhibitors targeting Cell Division Cycle 25 (CDC25) phosphatases.[1][2] These enzymes are crucial regulators of the cell cycle, and their overexpression is linked to numerous cancers, making them a significant target for oncology drug development. The N-methyl-phenethylamine scaffold provides a foundational structure for building molecules that can interact with the active sites of these important enzymes.

Physicochemical and Safety Profile

Accurate characterization is the bedrock of reproducible science. The properties of this compound hydrochloride (CAS RN: 166943-39-1) are summarized below, providing the necessary data for its identification, handling, and use in quantitative experiments.[3][4]

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ · HCl | [4] |

| Molecular Weight | 216.66 g/mol | [3][4] |

| Melting Point | 222-227 °C | [1] |

| Boiling Point | 335.8 °C at 760 mmHg | [1] |

| Solubility | Soluble in DMSO, Methanol | [1] |

| Appearance | Solid | [5] |

Safety & Handling

As with any nitroaromatic compound, appropriate safety measures are paramount. This compound hydrochloride is classified as a skin sensitizer.[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[3] All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.[3]

Precautionary Statements:

-

P261: Avoid breathing dust.[3]

-

P280: Wear protective gloves.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

Synthesis and Mechanism: The Eschweiler-Clarke Reaction

The synthesis of this compound is most efficiently achieved through the N-methylation of its primary amine precursor, 4-nitrophenethylamine. The Eschweiler-Clarke reaction is the classic and most direct method for this transformation. This reaction is a cornerstone of amine synthesis because it provides a robust route to methylated amines without the risk of forming over-alkylated quaternary ammonium salts, a common side effect with other methylating agents like methyl iodide.[6]

The reaction utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[6] The choice of these reagents is causal and deliberate: formaldehyde forms an intermediate iminium ion with the amine, and formic acid specifically reduces this ion, with the liberation of carbon dioxide as a thermodynamic driving force for the reaction.

Experimental Protocol: N-methylation of 4-Nitrophenethylamine Hydrochloride

This protocol is a representative procedure based on the principles of the Eschweiler-Clarke reaction.[5][6] Researchers should optimize conditions based on their specific equipment and scale.

1. Starting Material Preparation:

-

Begin with 4-nitrophenethylamine hydrochloride. To proceed with the reaction, the free base is required. Suspend the hydrochloride salt in water and basify to a pH of >11 using a suitable base (e.g., 2M NaOH).

-

Extract the resulting free amine into an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-nitrophenethylamine as an oil or solid.

2. N-Methylation Reaction:

-

To a round-bottom flask charged with the free 4-nitrophenethylamine (1.0 eq), add an excess of formic acid (e.g., 3-5 eq).

-

Subsequently, add an excess of aqueous formaldehyde (37% solution, e.g., 3-5 eq).

-

Causality Note: Using an excess of both reagents ensures the reaction goes to completion and favors the formation of the tertiary amine if desired, although in this case, we are targeting the secondary amine. The reaction can be stopped at the secondary amine stage by controlling stoichiometry and reaction time, though isolation can be more complex. For exhaustive methylation to the dimethyl derivative, the reaction is typically heated. For the mono-methylated product, milder conditions may be employed.

-

Heat the reaction mixture, typically at 80-100 °C, for several hours (e.g., 4-18 hours). Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

3. Work-up and Purification:

-

After cooling to room temperature, carefully quench the reaction by adding it to water.

-

Basify the aqueous mixture to pH >11 with NaOH to neutralize the formic acid and deprotonate the product amine.

-

Extract the crude this compound into an organic solvent.

-

Wash the combined organic extracts with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

The crude product can be purified via column chromatography on silica gel.

4. Salt Formation (Optional but Recommended):

-

For improved stability and handling, the purified free base can be converted back to its hydrochloride salt.

-

Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

-

Filter the resulting solid and dry it under vacuum to yield this compound hydrochloride.

Application as an Intermediate: Synthesis of CDC25 Phosphatase Inhibitors

The true value of an intermediate is demonstrated by its successful incorporation into a target molecule. As previously stated, this compound is a precursor for CDC25 phosphatase inhibitors. Many of the most potent CDC25 inhibitors are based on a quinone scaffold.[7][8] The synthesis of such inhibitors often involves the nucleophilic addition of an amine to a halo-quinone core.

The this compound moiety provides a critical pharmacophore. The subsequent reduction of the nitro group to an aniline allows for further chemical modifications, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Plausible Synthetic Protocol (Illustrative)

The following protocol illustrates how this compound could be used to synthesize a naphthoquinone-based CDC25 inhibitor, based on established quinone chemistry.[9][10]

1. Nucleophilic Aromatic Substitution:

-

Dissolve this compound (1.0 eq) and a suitable halo-quinone, such as 2,3-dichloro-1,4-naphthoquinone (1.0 eq), in a polar aprotic solvent like ethanol or DMF.

-

Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 eq) to act as a scavenger for the HCl generated during the reaction.

-

Causality Note: The secondary amine is a potent enough nucleophile to displace one of the chlorine atoms on the electron-deficient quinone ring. The base is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

2. Reduction of the Nitro Group:

-

The coupled product from the previous step is then subjected to nitro group reduction.

-

A variety of reducing agents can be employed, such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

-

Causality Note: Catalytic hydrogenation is often preferred for its clean reaction profile, yielding only water as a byproduct. Tin(II) chloride is a robust alternative suitable for substrates that may not be compatible with hydrogenation.

-

The completion of the reduction is typically indicated by a color change and can be confirmed by LC-MS.

3. Final Derivatization:

-

The resulting aniline can be further functionalized to explore SAR. For example, acylation with an acid chloride or anhydride, or sulfonylation with a sulfonyl chloride, can be performed to introduce different functional groups.

-

This final step allows for the fine-tuning of the molecule's electronic and steric properties to optimize its binding affinity for the CDC25 phosphatase active site.

Conclusion

This compound is a strategically valuable intermediate in medicinal chemistry. Its synthesis is readily achievable through established methods like the Eschweiler-Clarke reaction, and its bifunctional nature allows for its seamless integration into complex synthetic pathways. Its documented use as a precursor for CDC25 phosphatase inhibitors underscores its importance in the development of next-generation cancer therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their drug discovery and development programs.

References

-

LookChem. This compound hydrochloride. [Link]

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

Methylamine Supplier. N-Methyl-2-(4-Nitrophenyl)Ethylamine Hydrochloride. [Link]

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

-

Keinan, S., et al. (2008). Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B. Organic & Biomolecular Chemistry, 6(18), 3256-63. [Link]

-

ResearchGate. Design, synthesis, and biological evaluation of novel naphthoquinone derivatives with CDC25 phosphatase inhibitory activity. [Link]

-

St. John's University. N-methyl-2-(4-nitrophenyl)ethylamine hydrochloride, min 98%, 1 gram. [Link]

- Google Patents.

-

Pu, L., et al. (2022). A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors. Molecules, 27(8), 2389. [Link]

-

ResearchGate. Known quinone-containing CDC25 Inhibitors. [Link]

-

LookChem. Cas 166943-39-1,this compound hydrochloride. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Cas 166943-39-1,this compound hydrochloride | lookchem [lookchem.com]

- 3. This compound hydrochloride | C9H13ClN2O2 | CID 16218354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-甲基-4-硝基苯乙胺 盐酸盐 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-Methyl-2-(4-Nitrophenyl)Ethylamine Hydrochloride: Properties, Uses, Safety Data & China Supplier Information [nj-finechem.com]

- 6. Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational design, synthesis and biological evaluation of para-quinone-based inhibitors for redox regulation of the dual-specificity phosphatase Cdc25B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Therapeutic Potential of N-methyl-4-nitrophenethylamine Derivatives: A Technical Guide for Drug Development Professionals

Abstract

N-methyl-4-nitrophenethylamine and its derivatives represent a compelling, albeit underexplored, class of compounds with significant therapeutic potential, primarily as precursors and pharmacophores for novel anti-cancer agents. This technical guide provides an in-depth analysis of this chemical scaffold, focusing on its application in the development of Cell Division Cycle 25 (CDC25) phosphatase inhibitors. We will explore the mechanistic rationale, structure-activity relationships, and a comprehensive roadmap for the preclinical evaluation of these promising derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical entity for oncological applications.

Introduction: The Emergence of this compound Derivatives in Oncology

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of psychoactive and physiological agents.[1][2] The strategic addition of a methyl group to the amine and a nitro group at the para position of the phenyl ring dramatically alters the compound's electronic and steric properties, paving the way for novel biological activities. While this compound itself is not a therapeutic end-product, it serves as a critical intermediate in the synthesis of potent small molecule inhibitors targeting key regulators of the cell cycle.[3]

Notably, this compound hydrochloride is a recognized reactant in the preparation of inhibitors for CDC25 phosphatases.[4] These enzymes are crucial for cell cycle progression and are frequently overexpressed in a variety of human cancers, making them a prime target for therapeutic intervention.[5][6] This guide will dissect the therapeutic rationale for targeting CDC25 phosphatases and detail the journey from this compound derivatives to potential clinical candidates.

The Therapeutic Target: CDC25 Phosphatases and Their Role in Cancer

The Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases, comprising CDC25A, CDC25B, and CDC25C, are pivotal regulators of the eukaryotic cell cycle.[7] They function by removing inhibitory phosphate groups from cyclin-dependent kinases (CDKs), thereby activating them and driving the cell through critical checkpoints, such as the G1/S and G2/M transitions.[8][9]

The overexpression of CDC25A and CDC25B has been strongly correlated with a poor prognosis in numerous cancers, including breast, lung, colon, and pancreatic cancer.[7][9] This overexpression allows cancer cells to bypass normal cell cycle checkpoints, leading to uncontrolled proliferation and genomic instability.[6] Consequently, the inhibition of CDC25 phosphatases presents a highly attractive strategy for cancer therapy.[6]

The CDC25 Signaling Pathway: A Visual Overview

The following diagram illustrates the central role of CDC25 phosphatases in cell cycle regulation and how their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

In Vitro Evaluation

Protocol 2: CDC25 Phosphatase Inhibition Assay (Fluorimetric)

This assay provides a high-throughput method for primary screening of a compound library.

-

Reagent Preparation: Prepare recombinant human CDC25A, CDC25B, and CDC25C proteins. Prepare a stock solution of the fluorogenic substrate, 3-O-methylfluorescein phosphate (OMFP).

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the recombinant CDC25 enzyme.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for inhibitor binding.

-

Reaction Initiation: Add OMFP to initiate the enzymatic reaction.

-

Fluorescence Reading: Measure the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the phosphatase activity.

-

Data Analysis: Calculate the IC50 value for each compound, representing the concentration at which 50% of the enzyme activity is inhibited.

Protocol 3: Cell Viability Assay (MTT)

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HCT116) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Evaluation

Protocol 4: Human Tumor Xenograft Model

This model is essential for evaluating the in vivo efficacy of lead compounds.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Compound Administration: Administer the test compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Future Perspectives and Conclusion

The development of targeted therapies remains a paramount goal in oncology. This compound derivatives, as precursors to potent CDC25 phosphatase inhibitors, offer a promising avenue for the discovery of novel anti-cancer agents. The strategic focus on this well-validated cancer target, coupled with a rigorous preclinical evaluation pipeline, can accelerate the translation of these compounds from the laboratory to the clinic. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their therapeutic index and clinical utility. The versatility of the phenethylamine scaffold suggests that further modifications could lead to the discovery of compounds with novel mechanisms of action, expanding the therapeutic landscape for cancer treatment.

References

-

Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

- Dykes, D. J., Abbott, P. J., Mayo, J. G., Harrison, S. D. Jr, Laster, W. R. Jr, Simpson-Herren, L., & Griswold, D. P. Jr. (1983). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. Cancer, 52(4), 626–634.

- Boutros, R., Lobjois, V., & Ducommun, B. (2007). CDC25 phosphatases in cancer cells: key players? Good targets?

- Sareen, A., & Dar, M. A. (2018). Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies. Current drug targets, 19(14), 1669–1680.

- Naithani, T., Somal, P., & Kumar, A. (2024). Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine. Frontiers in bioscience (Landmark edition), 29(1), 2.

- Boutros, R., Dozier, C., & Ducommun, B. (2008). Targeting or exploiting CDC25 phosphatases in cancer therapy?. Clinical cancer research : an official journal of the American Association for Cancer Research, 14(9), 2569–2573.

- Galaktionov, K., Lee, A. K., Eckstein, J., Draetta, G., Meckler, J., Loda, M., & Beach, D. (1995). CDC25 phosphatases as potential human oncogenes. Science, 269(5230), 1575–1577.

-

LookChem. (n.d.). Cas 166943-39-1,this compound hydrochloride. LookChem. [Link]

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. [Link]

- Lee, K. S., & Kim, S. J. (2008). Toward the virtual screening of Cdc25A phosphatase inhibitors with the homology modeled protein structure. Journal of molecular modeling, 14(9), 833–841.

- Lavecchia, A., Di Giovanni, C., & Novellino, E. (2014). Pharmacophore-guided discovery of CDC25 inhibitors causing cell cycle arrest and tumor regression. Scientific reports, 4, 6908.

-

Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]

- Larasati, A. R., Kim, M. S., Lee, K. C., Choi, J. S., & Kim, K. M. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & therapeutics, 30(5), 456–465.

- Unciti-Broceta, A., & Díez-Alarcia, R. (2024).

- Joshi, U. M., Kobal, B. S., & Joshi, H. V. (2003). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.

-

Wikipedia. (n.d.). Phenethylamine. Wikipedia. [Link]

Sources

- 1. Pharmacophore-guided discovery of CDC25 inhibitors causing cell cycle arrest and tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDC25 phosphatases in cancer cells ... | Article | H1 Connect [archive.connect.h1.co]

- 4. Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-methyl-4-nitrophenethylamine in the Inhibition of CDC25 Phosphatases: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the role of N-methyl-4-nitrophenethylamine as a key chemical intermediate in the development of inhibitors targeting the Cell Division Cycle 25 (CDC25) family of phosphatases. CDC25 phosphatases are critical regulators of the cell cycle, and their overexpression is a hallmark of numerous human cancers, making them a compelling target for novel anticancer therapeutics. This document will detail the scientific rationale for targeting CDC25, the chemical logic behind utilizing a phenethylamine scaffold, and provide detailed, field-proven methodologies for the synthesis, characterization, and biological evaluation of a representative CDC25 inhibitor derived from this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative cancer therapies.

Introduction: The Critical Role of Phosphatases in Cellular Signaling and Oncology

Cellular life is orchestrated by a complex network of signaling pathways that govern fundamental processes such as growth, proliferation, differentiation, and apoptosis.[1] The reversible phosphorylation of proteins, controlled by the opposing actions of protein kinases and phosphatases, is a central mechanism in this regulatory network.[2] While kinases have been the focus of intense drug discovery efforts for decades, protein phosphatases are emerging as equally critical targets for therapeutic intervention.[3]

Phosphatases are enzymes that catalyze the removal of phosphate groups from proteins, thereby modulating their activity, localization, and stability.[1] They are broadly classified into two main families: protein serine/threonine phosphatases (PSPs) and protein tyrosine phosphatases (PTPs), with some exhibiting dual specificity.[4] Dysregulation of phosphatase activity is implicated in a multitude of diseases, including cancer, where aberrant dephosphorylation can lead to uncontrolled cell proliferation and survival.[3][5]

The CDC25 Family of Phosphatases: Master Regulators of the Cell Cycle

The Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases, comprising CDC25A, CDC25B, and CDC25C in humans, are essential activators of cyclin-dependent kinases (CDKs), which are the core engines of the cell cycle.[6] By removing inhibitory phosphate groups from CDK-cyclin complexes, CDC25 phosphatases trigger the transitions between different phases of the cell cycle.[7]

-

CDC25A is crucial for the G1/S phase transition.[6]

-

CDC25B acts as a mitotic initiator.[6]

-

CDC25C is primarily involved in the G2/M transition.[6]